

D-Glucose-1,6-13C2 chemical structure and properties

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Compound of Interest

Compound Name: D-Glucose-1,6-13C2

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An In-depth Technical Guide to D-Glucose-1,6-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Glucose-1,6-13C₂, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development.

Chemical Structure and Properties

D-Glucose-1,6-¹³C₂ is an isotopologue of D-glucose in which the carbon atoms at the C1 and C6 positions are replaced with the heavy isotope ¹³C. This specific labeling pattern makes it an invaluable tracer for elucidating metabolic pathways.

Chemical Structure:

The chemical structure of D-Glucose-1,6- 13 C₂ is identical to that of D-glucose, with the exception of the isotopic enrichment at the first and sixth carbon positions. In aqueous solution, it exists as an equilibrium mixture of α - and β -pyranose anomers, and to a lesser extent, furanose and open-chain forms.

Physical and Chemical Properties:



A summary of the key quantitative data for D-Glucose-1,6-13C2 is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	¹³ C ₂ C ₄ H ₁₂ O ₆	[1]
Molecular Weight	182.14 g/mol	[1]
CAS Number	287100-67-8	[1]
Appearance	White to off-white powder	[2]
Melting Point	150-152 °C	[1]
Optical Activity ([α] ²⁵ /D)	+52.0° (c = 2 in H_2O with trace NH ₄ OH)	
Isotopic Purity	≥99 atom % ¹³ C	_
Chemical Purity	≥99% (CP)	-
Solubility	Soluble in water.	_
Storage	Room temperature	_

Synthesis

While a specific, detailed synthesis protocol for D-Glucose-1,6- 13 C₂ is not readily available in the public domain, the synthesis of multiply 13 C-substituted monosaccharides generally involves multi-step chemical methods. For instance, the synthesis of D-(1,5,6- 13 C₃)glucose has been reported to start from D-(1,2- 13 C₂)mannose and involves a six-step chemical process. The synthesis of specifically labeled glucose molecules is a complex process that requires significant expertise in carbohydrate chemistry.

Spectroscopic Data

Detailed ¹³C-NMR and mass spectra for D-Glucose-1,6-¹³C₂ are not widely published. However, the analysis of other ¹³C-labeled glucose isotopomers can provide valuable insights.

¹³C-NMR Spectroscopy:



The 13 C-NMR spectrum of D-Glucose-1,6- 13 C₂ would be expected to show signals corresponding to the six carbon atoms. The chemical shifts of the 13 C-enriched C1 and C6 carbons would be readily identifiable. For comparison, the characteristic chemical shifts for the C1 and C6 carbons in unlabeled glucose are approximately 93.6 ppm (α -anomer) and 97.4 ppm (β -anomer) for C1, and around 62.1-62.3 ppm for C6 in D₂O. The presence of the 13 C label can cause small isotope shifts on neighboring 1 H chemical shifts.

Mass Spectrometry:

The mass spectrum of D-Glucose-1,6-¹³C₂ will exhibit a molecular ion peak at m/z 182.14. The fragmentation pattern under electron ionization (EI) or other ionization techniques would be similar to that of unlabeled glucose, but with mass shifts in the fragments containing the ¹³C labels. The fragmentation of glucose is complex, yielding numerous fragment ions. Derivatization techniques, such as conversion to methylglucosamine, can be employed to induce specific fragmentation patterns and facilitate the differentiation of positional isomers by tandem mass spectrometry.

Applications in Metabolic Research

D-Glucose-1,6-¹³C₂ is a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic pathways in living cells. By tracing the journey of the ¹³C atoms through various metabolic reactions, researchers can gain a detailed understanding of cellular metabolism.

Key Applications:

- Elucidating Central Carbon Metabolism: Tracing the ¹³C labels from D-Glucose-1,6-¹³C₂ through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle provides quantitative data on the activity of these core pathways.
- Studying Disease Metabolism: MFA with ¹³C-labeled glucose is widely used to investigate
 metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative
 disorders.
- Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. D-Glucose-1,6-13C2 can be used to assess the on-target and off-target metabolic effects of new therapeutic agents.



 Bioprocess Optimization: In biotechnology, MFA helps in optimizing the production of desired metabolites or proteins by identifying metabolic bottlenecks and engineering more efficient cellular factories.

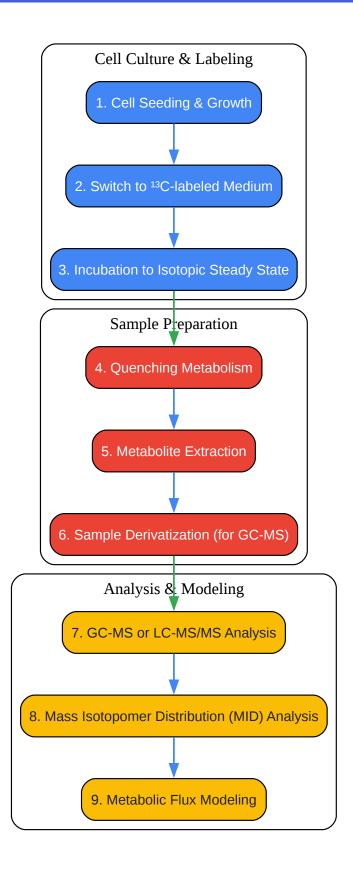
The specific labeling at C1 and C6 is particularly useful for dissecting the relative contributions of glycolysis and the pentose phosphate pathway. The C1 carbon is lost as ¹³CO₂ in the oxidative phase of the PPP, while the C6 carbon is retained.

Experimental Protocols

The following sections outline a generalized workflow for a cellular metabolic flux analysis experiment using D-Glucose-1,6-13C₂.

Experimental Workflow





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Caption: A generalized workflow for a cellular metabolic flux analysis experiment using ¹³C-labeled glucose.

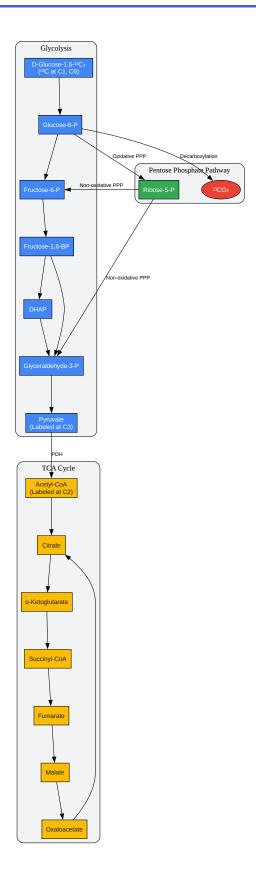
Detailed Methodologies

- 1. Cell Culture and Labeling:
- Cell Seeding and Growth: Culture cells of interest under standard conditions to the desired confluency or cell density.
- Media Switch: Replace the standard culture medium with a medium containing D-Glucose-1,6-13C2 as the sole glucose source. The concentration of the labeled glucose should be similar to that of the unlabeled glucose in the standard medium.
- Incubation: Incubate the cells in the labeling medium for a sufficient period to achieve
 isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes
 constant. This duration needs to be determined empirically for each cell type and
 experimental condition but is often in the range of several hours to a full cell doubling time.
- 2. Sample Preparation for GC-MS Analysis:
- Quenching Metabolism: To halt all enzymatic reactions and preserve the in vivo metabolic state, rapidly quench the cells. A common method is to aspirate the medium and add a cold quenching solution, such as 80% methanol pre-chilled to -80°C.
- Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer to a tube.
 The extraction is typically performed using a two-phase liquid-liquid extraction with a mixture of methanol, chloroform, and water to separate polar metabolites (including glucose and its derivatives) from non-polar lipids.
- Derivatization: For GC-MS analysis, polar metabolites need to be chemically derivatized to increase their volatility. A common two-step derivatization involves methoximation followed by silylation.

Signaling Pathway Tracing with D-Glucose-1,6-13C2

The diagram below illustrates how the ¹³C labels from D-Glucose-1,6-¹³C₂ are traced through the central carbon metabolic pathways.





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Caption: Tracing of ^{13}C atoms from D-Glucose-1,6- $^{13}\text{C}_2$ through central carbon metabolism.



Data Analysis and Interpretation

The raw data from the mass spectrometer consists of mass spectra for various metabolites. The key information to be extracted is the Mass Isotopomer Distribution (MID) for each metabolite. The MID describes the fractional abundance of all isotopologues of a metabolite (e.g., M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite).

The experimentally determined MIDs are then used as input for computational models of cellular metabolism. These models, based on known biochemical reaction networks, are used to calculate the intracellular metabolic fluxes that best reproduce the experimental labeling data.

Conclusion

D-Glucose-1,6-¹³C₂ is an indispensable tool for researchers and scientists in the fields of metabolic research and drug development. Its specific labeling pattern allows for the detailed and quantitative analysis of central carbon metabolism. While the synthesis of this and other specifically labeled monosaccharides is complex, its commercial availability has enabled significant advances in our understanding of cellular physiology in health and disease. The methodologies outlined in this guide provide a framework for the effective use of D-Glucose-1,6-¹³C₂ in metabolic flux analysis studies.

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